molecular formula C12H14N2S B1629248 6-(Piperidin-1-yl)benzo[d]thiazole CAS No. 663627-30-3

6-(Piperidin-1-yl)benzo[d]thiazole

Cat. No.: B1629248
CAS No.: 663627-30-3
M. Wt: 218.32 g/mol
InChI Key: OGBXIDWJHRBZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperidin-1-yl)benzo[d]thiazole is a chemical compound based on the privileged benzothiazole scaffold, a heterocyclic structure known for its significant versatility in medicinal chemistry and drug discovery research . This scaffold is incorporated into molecules with a broad spectrum of biological activities, making it a valuable template for developing novel therapeutic agents . The piperidine substitution enhances the molecule's potential as a building block for central nervous system (CNS) active compounds, likely due to improved blood-brain barrier penetration . Research Applications and Value: This compound serves as a key synthetic intermediate and pharmacophore in neuroscience research. Structural analogues, particularly benzothiazoles bearing a piperidine moiety, have demonstrated high binding affinity and selectivity for dopamine receptors, especially the D4 subtype (D4R) . Targeting D4R is a promising therapeutic strategy for neuropsychiatric disorders, including substance use disorders and attention-deficit hyperactivity disorder (ADHD) . Furthermore, the benzothiazole core is a fundamental structure in the design of multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's . These ligands can simultaneously interact with multiple targets, such as histamine H3 receptors, cholinesterases, and monoamine oxidase-B (MAO-B), offering a potential synergistic approach to treatment . Beyond neuroscience, benzothiazole derivatives show significant promise in infectious disease research. They exhibit potent activity against microbial pathogens and are being actively investigated as novel anti-tubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis . Note: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

663627-30-3

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

6-piperidin-1-yl-1,3-benzothiazole

InChI

InChI=1S/C12H14N2S/c1-2-6-14(7-3-1)10-4-5-11-12(8-10)15-9-13-11/h4-5,8-9H,1-3,6-7H2

InChI Key

OGBXIDWJHRBZJK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=CS3

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of benzothiazole derivatives, including 6-(Piperidin-1-yl)benzo[d]thiazole. These compounds have shown effectiveness against various bacterial strains, making them promising candidates for the development of new antibiotics .

Anticancer Activity
Benzothiazole derivatives are known for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. This is attributed to its ability to induce apoptosis and inhibit cell proliferation . The compound's mechanism of action may involve the modulation of key signaling pathways associated with cancer progression.

Neuropharmacological Effects
The compound has been investigated for its potential in treating neuropsychiatric disorders by targeting dopamine receptors, particularly the D4 receptor. Studies have shown that derivatives of benzothiazole can influence cognitive functions and may be beneficial in conditions like ADHD and substance use disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and modifications to enhance biological activity. The structure-activity relationship (SAR) studies reveal that variations in substituents on the benzothiazole ring significantly affect the compound's potency and selectivity .

Substituent Effect on Activity
Methyl GroupIncreases lipophilicity and potency
Fluoro GroupEnhances binding affinity to receptors
Chloro GroupModulates metabolic stability

Therapeutic Applications

Antitubercular Agents
Recent advances indicate that derivatives of benzothiazole, including this compound, show promising activity against Mycobacterium tuberculosis. These compounds have been synthesized using various methodologies, demonstrating effective inhibition at low concentrations .

Multitargeted Directed Ligands (MTDLs)
The design of multitargeted directed ligands is a novel approach in drug development, particularly for complex diseases like Alzheimer's. Compounds based on the benzothiazole scaffold are being explored for their ability to simultaneously target multiple receptors involved in neurodegeneration .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations. The compound was found to inhibit key survival pathways in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuropharmacological Impact

In animal models, this compound was tested for its effects on cognitive function related to dopamine receptor modulation. Results showed improved performance in memory tasks, indicating its potential application in treating cognitive deficits associated with neuropsychiatric disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 6-piperidinyl group in the target compound contrasts with 2-position modifications in analogues (e.g., 2-piperazinyl-pyrimidine in ), which alter receptor selectivity (e.g., D4R vs. antimicrobial targets).
  • Synthetic Efficiency : Yields vary significantly; nickel-catalyzed cross-coupling achieves up to 94% , while multistep syntheses (e.g., compound 5 in ) yield 54%.
  • Thermal Stability : Melting points correlate with structural rigidity. For example, compound 5 in (164–166°C) has lower rigidity than the ketone-linked derivative in (234.8–235.1°C).

Pharmacological Comparisons

  • Antimicrobial Activity: Derivatives like 9-((4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)sulfonyl)-[1,3]dioxolo[4,5-g]isoquinoline exhibit broad-spectrum antimicrobial effects, likely due to sulfonamide groups enhancing membrane penetration .
  • CNS Targeting : The 2-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole scaffold shows selectivity for dopamine D4 receptors, critical for neuropsychiatric disorders .
  • Enzyme Induction: Older analogues like 2-(4'-cyanophenyl)benzothiazole demonstrate organ-specific enzyme induction, doubling benzpyrene hydroxylase activity in lung tissue compared to liver .
  • Cytotoxicity : Thiophene-fused derivatives (e.g., compounds 13c and 13h in ) induce apoptosis in A549 lung cancer cells, suggesting substituent-dependent mechanisms.

Key Structural-Activity Relationships (SAR)

Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., ) often exhibit better metabolic stability than piperazine analogues due to reduced basicity.

Substituent Position : 6-Substituted derivatives (target compound) may have distinct binding modes compared to 2-substituted variants, as seen in D4R ligand design .

Electron-Withdrawing Groups: Halogen or cyano substitutions (e.g., ) enhance enzyme induction, likely by modulating electron density in the aromatic system.

Notes

Synthetic Challenges : Lower yields in multistep syntheses (e.g., 37.8% in ) highlight the need for optimized catalytic systems or microwave-assisted methods .

Therapeutic Potential: The piperidinyl group’s flexibility makes 6-(Piperidin-1-yl)benzo[d]thiazole a versatile scaffold for CNS and antimicrobial drug development.

Contradictions : While some analogues show broad activity (e.g., antimicrobial in ), others exhibit niche selectivity (e.g., lung-specific enzyme induction in ), underscoring the importance of target-driven design.

Preparation Methods

Direct Bromination of Benzo[d]thiazole Intermediates

Electrophilic aromatic bromination of preformed benzo[d]thiazoles offers a pathway to 6-bromo derivatives. However, the electron-deficient nature of the thiazole ring necessitates activating directing groups. In one approach, the ester group at position 6 of methyl 2-aminobenzo[d]thiazole-6-carboxylate acts as a meta-directing group, enabling bromination at position 4 or 5. To target position 6 specifically, protecting group strategies are employed. For example, converting the ester to a tert-butyldimethylsilyl (TBS)-protected hydroxyl group shifts bromination to the desired position.

Hunsdiecker Reaction for Carboxyl-to-Bromine Conversion

The Hunsdiecker reaction provides an alternative route to 6-bromobenzo[d]thiazole. Hydrolysis of the methyl ester to a carboxylic acid (e.g., 2-aminobenzo[d]thiazole-6-carboxylic acid) followed by treatment with silver(I) bromide (AgBr) and bromine (Br₂) yields the corresponding aryl bromide. This method, though low-yielding (30–40%), avoids regioselectivity challenges associated with direct bromination.

Alternative Pathways: Reductive Amination and SNAr

Nitro Group Reduction and Alkylation

Introducing a nitro group at position 6 (via nitration of the benzo[d]thiazole core) followed by reduction to an amine enables piperidine incorporation. Hydrogenation of 6-nitrobenzo[d]thiazole over Pd/C yields 6-aminobenzo[d]thiazole, which undergoes alkylation with 1,5-dibromopentane to form the piperidine ring. This method, however, suffers from low regioselectivity during nitration and requires harsh reducing conditions.

Nucleophilic Aromatic Substitution (SNAr)

Activating position 6 with electron-withdrawing groups (e.g., nitro or triflate) permits direct displacement with piperidine. For example, 6-nitrobenzo[d]thiazole reacts with piperidine in DMF at 80°C, yielding the target compound in 40–50% yield. The reaction is facilitated by the electron-deficient aromatic system, though competing side reactions limit practicality.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Buchwald-Hartwig Amination 65–75 High efficiency, scalability Requires palladium catalysts
Ullmann Coupling 50–60 Cost-effective High temperatures, moderate yields
Hunsdiecker Bromination 30–40 Direct carboxyl-to-bromine conversion Low yields, toxic reagents
Reductive Amination 20–30 Avoids halogenation steps Multi-step, poor regioselectivity

Characterization and Validation

Synthetic intermediates and final products are characterized via ¹H/¹³C NMR, HPLC-MS, and X-ray crystallography . For example, 6-bromobenzo[d]thiazole exhibits distinct NMR signals at δ 7.92 (s, 1H, H-6) and δ 122.2 (C-6). Post-coupling, the piperidin-1-yl group introduces characteristic multiplet signals at δ 2.85–3.10 (m, 4H, N–CH₂) and δ 1.45–1.70 (m, 6H, CH₂).

Q & A

Q. Critical Conditions :

  • Catalyst loading (≥4 mol% NiCl₂(dppf)) and ligand selection (bipyridine) for cross-coupling .
  • Microwave-assisted heating to reduce reaction time and improve regioselectivity .
  • Solvent choice (ethanol or PEG-400) and acid catalysis (PCl₃) for condensation .

How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

Advanced Research Question
Discrepancies often arise from structural variations, assay conditions, or cell line specificity. Methodological strategies include:

  • Systematic SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on cytotoxicity. For example, derivatives with hydrazone or pyridazine moieties (e.g., compounds 13c and 13h ) show enhanced activity against A549 lung cancer cells due to improved binding affinity .
  • Standardized Assay Protocols : Use consistent cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to normalize activity data .
  • Morphological Studies : Evaluate cellular changes (e.g., apoptosis via microscopy) to correlate structural features with mechanistic outcomes .

Q. Data Contradiction Example :

Compound IDSubstituentIC₅₀ (μM) A549IC₅₀ (μM) MCF-7
13c Pyridazine2.18.7
13h Thiazole1.812.4
Source: Adapted from

What spectroscopic techniques are most effective for characterizing this compound derivatives?

Basic Research Question

  • ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent integration. For example, ¹³C NMR of 23b () shows distinct peaks for the piperidinyl (δ = 51.8 ppm) and fluorinated aromatic (δ = 155.5 ppm) groups .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M+Na]⁺ at m/z 380.1567 for 23b) .
  • UV-Vis Spectroscopy : Used to assess π-π* transitions (e.g., λmax = 253 nm for 23b) .

Q. Best Practices :

  • Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid proton exchange artifacts.
  • Combine with X-ray crystallography (where feasible) for absolute configuration determination.

What computational methods are used to predict the electronic properties of this compound-containing polymers?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates band gaps and orbital energies. For example, benzo[d]thiazole-doped polythiophenes exhibit reduced band gaps (2.1 eV vs. 2.4 eV for undoped) due to enhanced π-conjugation .
  • Molecular Dynamics (MD) : Simulates polymer chain flexibility and dopant interactions in solvent environments.
  • Topological Polar Surface Area (TPSA) : Predicts solubility and membrane permeability (e.g., TPSA = 44.4 Ų for this compound derivatives) .

Q. Key Findings :

Polymer SystemBand Gap (eV)Dopant Effect
Polythiophene2.4Baseline
+ Benzo[d]thiazole2.1-12.5%
Source:

What are the primary pharmacological applications of this compound derivatives in current research?

Basic Research Question

  • Anticancer Agents : Derivatives like 13c and 13h inhibit A549 lung cancer cells (IC₅₀ < 3 μM) via apoptosis induction .
  • Neuroprotective Agents : Structural analogs (e.g., riluzole) target glutamate receptors for ALS treatment .
  • PET Imaging Probes : ¹⁸F-labeled benzo[d]thiazole derivatives (e.g., ¹⁸F-YM) enable α-synuclein imaging in Parkinson’s disease models .

Q. Methodological Insight :

  • For cytotoxicity assays, use MTT or SRB protocols with 72-hour exposure times .
  • For PET probes, employ Cu(II)-mediated radiofluorination to achieve high specific activity (>2 Ci/μmol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.